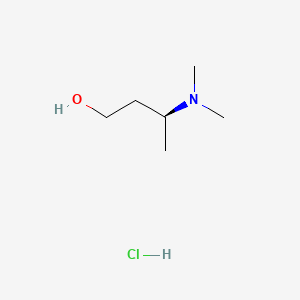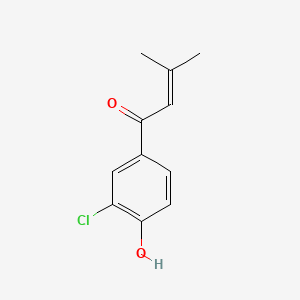
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by the presence of a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenone side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-4-oxophenyl)-3-methylbut-2-en-1-one.
Reduction: Formation of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbutan-1-ol.
Substitution: Formation of 1-(3-Amino-4-hydroxyphenyl)-3-methylbut-2-en-1-one or 1-(3-Mercapto-4-hydroxyphenyl)-3-methylbut-2-en-1-one.
科学研究应用
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the butenone side chain can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate the function of target proteins.
相似化合物的比较
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but with an acetic acid side chain instead of a butenone side chain.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the butenone side chain.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol side chain instead of the butenone side chain.
These compounds share the 3-chloro-4-hydroxyphenyl moiety but differ in their side chains, which can influence their chemical reactivity and biological activity
属性
分子式 |
C11H11ClO2 |
|---|---|
分子量 |
210.65 g/mol |
IUPAC 名称 |
1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-6,13H,1-2H3 |
InChI 键 |
IPNUWJUOOQRTQM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



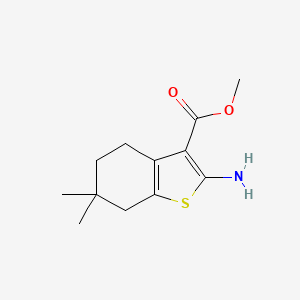
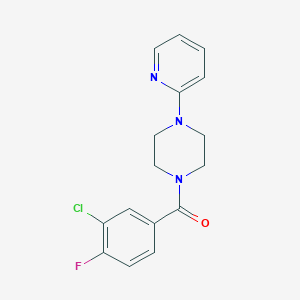

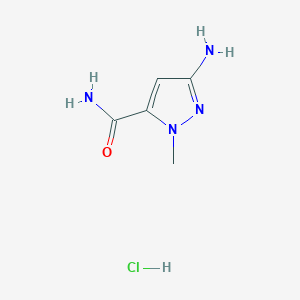
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)

![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
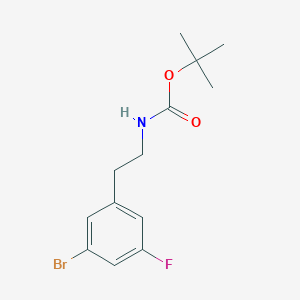
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
